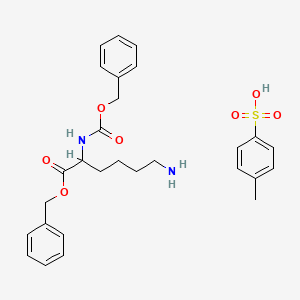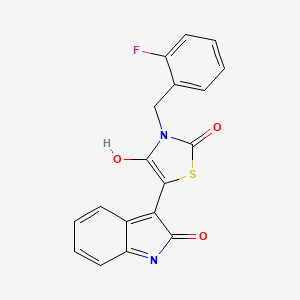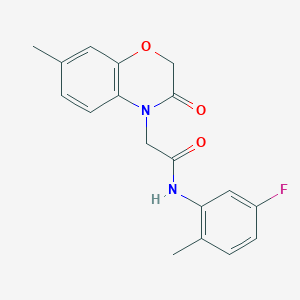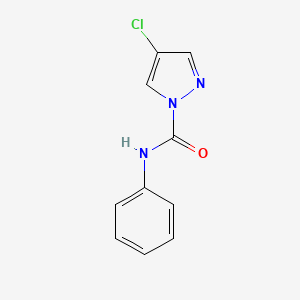
Lys(Z)-OBzl.TosOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lys(Z)-OBzl.TosOH, also known as Nα,Nε-Di-Z-L-lysine benzyl ester p-toluenesulfonate, is a derivative of lysine, an essential amino acid. This compound is often used in peptide synthesis and as a protecting group for lysine residues in peptide chains. The Z group (benzyloxycarbonyl) is a common protecting group used to prevent unwanted reactions during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lys(Z)-OBzl.TosOH typically involves the protection of the amino groups of lysine with benzyloxycarbonyl (Z) groups. The process begins with the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide to form Nα,Nε-Di-Z-L-lysine. This intermediate is then esterified with benzyl alcohol in the presence of a catalyst like p-toluenesulfonic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Lys(Z)-OBzl.TosOH undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Nα,Nε-Di-Z-L-lysine and benzyl alcohol.
Deprotection: The Z groups can be removed by hydrogenation or treatment with strong acids like trifluoroacetic acid, yielding free lysine.
Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Deprotection: Hydrogen gas with a palladium catalyst or trifluoroacetic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Nα,Nε-Di-Z-L-lysine and benzyl alcohol.
Deprotection: Free lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lys(Z)-OBzl.TosOH has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for lysine residues to prevent side reactions during peptide chain elongation.
Bioconjugation: Employed in the synthesis of bioconjugates for drug delivery and imaging applications.
Protein Engineering: Utilized in the modification of proteins to study structure-function relationships.
Medicinal Chemistry: Used in the design of peptide-based drugs and inhibitors.
Mecanismo De Acción
The primary mechanism of action of Lys(Z)-OBzl.TosOH involves its role as a protecting group in peptide synthesis. The Z groups protect the amino groups of lysine from unwanted reactions, allowing for selective modification of other functional groups. The benzyl ester group can be selectively removed under mild conditions, enabling the release of the protected lysine residue .
Comparación Con Compuestos Similares
Similar Compounds
Nα-Fmoc-Nε-Z-L-lysine: Another lysine derivative with a different protecting group (Fmoc) used in peptide synthesis.
Nα-Boc-Nε-Z-L-lysine: A lysine derivative with a Boc protecting group, offering different deprotection conditions.
Nα,Nε-Di-Boc-L-lysine: A lysine derivative with two Boc groups, providing alternative protection strategies.
Uniqueness
Lys(Z)-OBzl.TosOH is unique due to its combination of Z and benzyl ester protecting groups, which offer specific advantages in terms of stability and ease of removal. The use of p-toluenesulfonate as a counterion enhances the solubility and handling of the compound in various solvents .
Propiedades
Fórmula molecular |
C28H34N2O7S |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
benzyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10) |
Clave InChI |
PERBHXHGFSEBTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{2-[(3-Cyanophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12497284.png)
![1-[4-(4-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12497293.png)
![methyl 5-{(E)-[(4-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12497295.png)
![N-(4-{5-[(furan-2-ylcarbonyl)amino]-1H,1'H-2,5'-bibenzimidazol-2'-yl}phenyl)furan-2-carboxamide](/img/structure/B12497297.png)



![5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497331.png)



![Propyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12497355.png)
